molecular formula C12H6Cl5NO2S B4582750 2,5-DICHLORO-N-(2,4,5-TRICHLOROPHENYL)-1-BENZENESULFONAMIDE

2,5-DICHLORO-N-(2,4,5-TRICHLOROPHENYL)-1-BENZENESULFONAMIDE

Cat. No.: B4582750
M. Wt: 405.5 g/mol
InChI Key: UUUHTBIYYNWUHZ-UHFFFAOYSA-N
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Description

2,5-DICHLORO-N-(2,4,5-TRICHLOROPHENYL)-1-BENZENESULFONAMIDE is a chemical compound with the molecular formula C12H6Cl5NO2S and a molecular weight of 405.51 g/mol . This compound is known for its unique structure, which includes multiple chlorine atoms and a sulfonamide group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DICHLORO-N-(2,4,5-TRICHLOROPHENYL)-1-BENZENESULFONAMIDE typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2,4,5-trichloroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-DICHLORO-N-(2,4,5-TRICHLOROPHENYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while reduction reactions typically produce amines.

Scientific Research Applications

2,5-DICHLORO-N-(2,4,5-TRICHLOROPHENYL)-1-BENZENESULFONAMIDE has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-DICHLORO-N-(2,4,5-TRICHLOROPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple chlorine atoms and sulfonamide group allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trichlorophenylsulfonamide
  • 2,5-Dichlorobenzenesulfonamide
  • 2,4,5-Trichlorophenylamine

Uniqueness

2,5-DICHLORO-N-(2,4,5-TRICHLOROPHENYL)-1-BENZENESULFONAMIDE is unique due to its specific arrangement of chlorine atoms and the presence of both a sulfonamide and a trichlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2,5-dichloro-N-(2,4,5-trichlorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl5NO2S/c13-6-1-2-7(14)12(3-6)21(19,20)18-11-5-9(16)8(15)4-10(11)17/h1-5,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUHTBIYYNWUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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